19-Oxotestosterone

Overview

Description

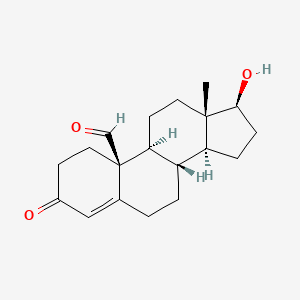

19-Oxotestosterone is an androstanoid compound that is structurally similar to testosterone but features an oxo group at the 19th position. It is classified as a 17β-hydroxy steroid and a 3-oxo steroid. This compound plays a significant role in the field of endocrinology due to its androgenic properties, which influence the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxotestosterone typically involves the oxidation of testosterone. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions often require a controlled temperature to ensure the selective oxidation at the 19th position without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using microbial strains. For instance, Mycobacterium strains have been engineered to convert phytosterols into steroidal compounds, including this compound. These strains are optimized to enhance the yield and purity of the desired product through metabolic engineering techniques .

Chemical Reactions Analysis

Types of Reactions: 19-Oxotestosterone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound into other oxo-steroids.

Reduction: Reduction reactions can yield 19-hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Reagents like PCC, CrO3, and potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Formation of 19-norandrostenedione.

Reduction: Production of 19-hydroxytestosterone.

Substitution: Generation of various functionalized steroids depending on the substituents introduced.

Scientific Research Applications

19-Oxotestosterone has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in androgen receptor binding and its effects on gene expression.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

19-Oxotestosterone exerts its effects by binding to androgen receptors in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the androgen-receptor complex binds to specific DNA sequences, recruiting transcriptional regulators to form a pre-initiation complex. This complex induces the expression of genes involved in the development and maintenance of masculine characteristics .

Comparison with Similar Compounds

Testosterone: The parent compound with a hydroxyl group at the 17th position.

19-Hydroxytestosterone: A hydroxylated derivative of testosterone.

4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and other androgens.

11-Ketotestosterone: Another androgen with a keto group at the 11th position.

Uniqueness: 19-Oxotestosterone is unique due to the presence of the oxo group at the 19th position, which imparts distinct chemical and biological properties. This structural modification influences its binding affinity to androgen receptors and its metabolic pathways, making it a valuable compound for research and therapeutic applications .

Biological Activity

19-Oxotestosterone is a steroid hormone derived from testosterone, characterized by the presence of a keto group at the 19th carbon position. This modification alters its biological activity and metabolic pathways, making it a subject of interest in endocrinology and pharmacology. This article reviews the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and implications in health and disease.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly aromatase (CYP19), which is responsible for converting androgens to estrogens. Studies have shown that this compound can be converted into various metabolites through enzymatic reactions, including:

- Aromatization : The conversion of this compound to estrogenic compounds via sequential oxidations.

- Deformylation : This process yields 19-norsteroids, indicating that this compound can undergo significant structural changes through enzymatic activity .

Table 1: Key Metabolites of this compound

| Metabolite | Pathway | Biological Activity |

|---|---|---|

| Estrone | Aromatization | Estrogenic effects |

| 19-Norandrostenedione | Deformylation | Reduced androgenic activity |

| Androstenedione | Hydroxylation | Precursor for other steroids |

Receptor Interactions

This compound exhibits unique interactions with androgen receptors (AR) and estrogen receptors (ER). In vitro studies have demonstrated that it activates AR in prostate cancer cells, suggesting potential implications in androgen-related diseases . However, its capacity to bind and activate ER remains less pronounced compared to its parent compound, testosterone.

Clinical Implications

Recent research highlights the relevance of this compound levels in various clinical conditions:

- Alcoholic Liver Disease (ALD) : A metabolomic analysis indicated that levels of this compound are significantly downregulated in patients with ALD, particularly those with ascites. This suggests a potential role in liver dysfunction and disease progression .

- Hormonal Imbalances : Variations in the levels of this compound may contribute to hormonal dysregulation in conditions such as polycystic ovary syndrome (PCOS) and adrenal disorders.

Case Studies

- Study on ALD Patients : A cohort study involving patients with alcoholic liver disease revealed that lower levels of this compound correlated with increased severity of liver dysfunction, as indicated by elevated MELD scores. This study underscores the potential use of this compound as a biomarker for liver health .

- Prostate Cancer Research : In vitro investigations have shown that this compound activates AR signaling pathways in prostate cancer cells. This finding raises questions about its role in tumor progression and treatment resistance .

Properties

IUPAC Name |

(8S,9S,10S,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-17,22H,2-9H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNCGXATKOMEQC-KOUJMVCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020616 | |

| Record name | 19-Aldotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0234 mg/mL at 25 °C | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4075-13-2 | |

| Record name | 19-Oxotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Aldotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | 19-Oxotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.